

A Comparative Guide to the Pharmacokinetics of Carvedilol and its Hydroxylated Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the non-selective beta-blocker carvedilol and its primary hydroxylated active metabolites, 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. The information herein is supported by experimental data to aid in research and drug development efforts.

Carvedilol is a racemic mixture where the S(-)-enantiomer possesses nonselective β -adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers have $\alpha 1$ -adrenergic blocking activity.[1] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, including three active metabolites produced by demethylation and hydroxylation at the phenol ring.[1] Among these, the 4'- and 5'-hydroxyphenyl metabolites are of significant interest due to their pharmacological activity.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for carvedilol and its major hydroxylated metabolite, 4'-hydroxyphenyl carvedilol, derived from studies in healthy volunteers. It is important to note that plasma concentrations of the active metabolites are generally about one-tenth of those observed for the parent drug.[1]

Table 1: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol Following a Single Oral Dose of 12.5 mg Carvedilol in Healthy Thai Volunteers[2]



Parameter	Carvedilol (Mean ± SD)	4'-Hydroxyphenyl Carvedilol (Mean ± SD)
Cmax (ng/mL)	60.02 ± 28.13	10.03 ± 5.01
AUC0-tlast (ng·h/mL)	200.70 ± 103.45	54.54 ± 26.24
AUC0-∞ (ng·h/mL)	208.53 ± 106.50	60.13 ± 28.09
tmax (h)	1.5 (0.5 - 4.0)	1.5 (0.5 - 6.0)
t1/2 (h)	6.39 ± 2.33	7.03 ± 2.13

^{*}Data are presented as median (min-max)

Table 2: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol Following a Single Oral Dose of 6.25 mg Carvedilol in Healthy Thai Volunteers[2]

Parameter	Carvedilol (Mean ± SD)	4'-Hydroxyphenyl Carvedilol (Mean ± SD)
Cmax (ng/mL)	31.54 ± 14.07	4.34 ± 2.05
AUC0-tlast (ng·h/mL)	100.27 ± 45.99	24.52 ± 11.23
AUC0-∞ (ng·h/mL)	105.86 ± 48.06	27.53 ± 12.12
tmax (h)	1.5 (0.5 - 4.0)	1.5 (0.5 - 8.0)
t1/2 (h)	6.42 ± 2.01	7.41 ± 2.23

^{*}Data are presented as median (min-max)

Experimental Protocols Bioequivalence and Pharmacokinetic Study in Healthy Volunteers[2]

A randomized, open-label, single-dose, two-way crossover study was conducted in healthy Thai volunteers. Participants received a single oral dose of either 6.25 mg or 12.5 mg of



carvedilol after an overnight fast.

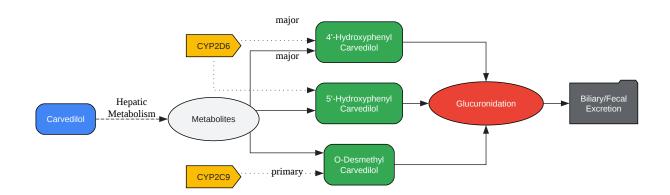
Blood Sampling: Blood samples were collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

Analytical Method: Plasma concentrations of carvedilol and 4'-hydroxyphenyl carvedilol were determined simultaneously using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

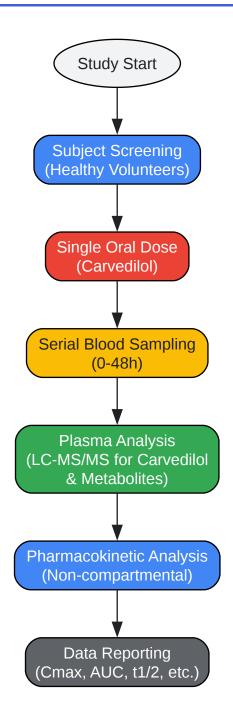
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters including Cmax, AUC0-tlast, AUC0-∞, tmax, and t1/2.

Visualized Signaling Pathways and Workflows









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References



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